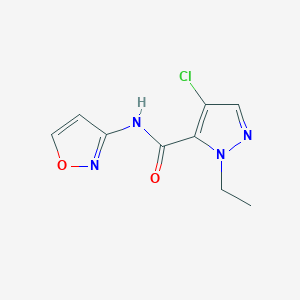

![molecular formula C18H13F3N2O3 B4579746 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, often involves cycloaddition reactions, dehydration processes, or the reductive cyclization of nitroaromatic compounds. For example, compounds with related structures have been synthesized via thermally induced isomerization processes in aryl aldehydes or through cycloaddition of carbethoxyformonitrile oxide to appropriate substrates followed by hydrolysis (Nishiwaki, Azechi, & Fujiyama, 1974); (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

Molecular structure analyses of related compounds, employing techniques like X-ray diffraction (XRPD) and density functional theory (DFT), reveal detailed insights into their crystalline forms, bond lengths, angles, and overall molecular conformations. For instance, studies have characterized the triclinic space group structures and detailed the intermolecular interactions within the crystal lattice, providing a foundational understanding of the structural properties of similar compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Isoxazole derivatives engage in various chemical reactions, including isomerization and dehydration, which significantly influence their chemical properties. These reactions can lead to the formation of new compounds with diverse structures and functionalities. The thermally induced isomerization and dehydration of isoxazoles have been thoroughly investigated, highlighting the compound's reactivity and the potential for generating novel derivatives (Nishiwaki, Azechi, & Fujiyama, 1974).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and thermal stability, are crucial for understanding their behavior in various environments. Studies have demonstrated the thermal stability and solubility profiles of related compounds, providing insights into their suitability for different applications and conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, such as reactivity, acidity, and basicity, are influenced by its functional groups and molecular structure. Research on related compounds has explored these aspects through spectroscopic methods and theoretical calculations, contributing to a deeper understanding of the compound's chemical behavior and potential reactivity patterns (Shahidha et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to create pyrazolo[1,5-a]pyrimidine derivatives. These compounds were examined for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Pharmacological Potential

This chemical has been involved in the synthesis of compounds with potential pharmacological applications. For example, Rosen et al. (1990) synthesized a compound structurally related to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, which showed high potency as a serotonin-3 receptor antagonist. This compound was noted for its ability to effectively penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).

Antimicrobial and Antitubercular Activity

Shingare et al. (2018) reported on isoxazole clubbed 1,3,4-oxadiazole derivatives synthesized using a compound similar to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. These derivatives were evaluated for their antimicrobial and antitubercular activity, showing effectiveness against various pathogens (Shingare et al., 2018).

Corrosion Inhibition

Research has also explored the use of compounds related to 5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in the field of corrosion inhibition. Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives, including compounds structurally related to the isoxazole compound, and found them effective as corrosion inhibitors for mild steel in acidic environments (Chaitra et al., 2016).

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-25-12-8-6-11(7-9-12)16-10-15(23-26-16)17(24)22-14-5-3-2-4-13(14)18(19,20)21/h2-10H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWFKXNWFFNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)